Cinnamic acid, potassium salt

Food preservation Antimicrobial efficacy Escherichia coli

Researchers face solubility limits with parent cinnamic acid in aqueous antimicrobial assays. Potassium cinnamate (CAS 16089-48-8) eliminates this barrier with free aqueous solubility, enabling uniform distribution in brines, beverages, and culture media. - Broad-spectrum efficacy: MIC 1-4 mg/mL against E. coli, S. aureus, B. cereus; outperforms potassium sorbate and sodium benzoate at equivalent mass concentrations. - Defined mechanism: Downregulates quorum sensing and energy metabolism genes (1,186 DEGs in B. cereus) distinct from benzoate/sorbate pathways. - Supply certainty: ≥99% purity, GRAS-classified, metabolized to endogenous phenylalanine. Shipped ambient globally with documented CoA.

Molecular Formula C9H8KO2
Molecular Weight 187.26 g/mol
Cat. No. B11954392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamic acid, potassium salt
Molecular FormulaC9H8KO2
Molecular Weight187.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)O.[K]
InChIInChI=1S/C9H8O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/b7-6+;
InChIKeyHCFOYBNXMYSROO-UHDJGPCESA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnamic Acid, Potassium Salt: Physicochemical Profile


Cinnamic acid, potassium salt (potassium cinnamate; CAS 16089-48-8) is the potassium salt of (E)-3-phenylprop-2-enoic acid, a naturally occurring phenylpropanoid [1]. Unlike the parent cinnamic acid, which exhibits limited aqueous solubility (approximately 0.5 g/L at 25°C), the potassium salt is freely soluble in water, rendering it suitable for aqueous formulations in food preservation, flavor applications, and biochemical research [2]. The compound functions as a broad-spectrum antimicrobial agent, with its preservative mechanism dependent upon pH—under acidic conditions, potassium cinnamate converts to the unionized cinnamic acid (pKa 4.37–4.44), which diffuses across microbial membranes, disrupts intracellular pH homeostasis, and interferes with enzymatic activity and energy metabolism [3]. It is classified as a food additive with generally recognized as safe (GRAS) status and has been investigated as a natural alternative to synthetic preservatives [4].

Solubility Format Freely water-soluble salt; supports aqueous formulation screening and brine-based preservation studies
Antimicrobial Workflow Broad-spectrum screening compound for food-spoilage bacteria and fungi; reported multi-target mechanism context
Research Model Food matrix model systems (E. coli, S. aureus, B. cereus, yeast); gene expression pathway perturbation studies

Why Cinnamic Acid, Potassium Salt Cannot Be Substituted


The interchangeability of antimicrobial salts is constrained by three interrelated factors: solubility-driven formulation compatibility, cation-specific differences in antimicrobial potency, and regulatory or safety profiles that diverge among structurally related salts. Potassium cinnamate exhibits substantially higher aqueous solubility than sodium cinnamate and demonstrates superior antimicrobial efficacy relative to potassium sorbate and sodium benzoate at equivalent mass concentrations [1]. Furthermore, the potassium salt of cinnamic acid displays a distinct gene expression perturbation profile in target microorganisms—downregulating quorum sensing and energy metabolism pathways that are not equivalently modulated by sodium benzoate or potassium sorbate—indicating that the mechanism of action is not merely a function of the cinnamate anion alone [2]. Finally, potassium cinnamate is metabolized in vivo to phenylalanine, which is excreted or converted to tyrosine, whereas sodium benzoate requires conjugation with glycine and renal clearance, presenting a divergent toxicological and metabolic burden that precludes simple one-for-one substitution in applications where cumulative preservative exposure is a concern [3].

Property Why Direct Substitution May Not Transfer
Solubility & salt form
Cinnamic acid has ~0.5 g/L solubility; sodium cinnamate may differ in hygroscopicity and powder flow. Aqueous formulation behavior may shift.
Antimicrobial mechanism
Transcriptional reprogramming (quorum sensing, energy metabolism) is not equivalently induced by sodium benzoate or potassium sorbate; mechanism-dependent endpoints may differ.
Metabolic & regulatory context
Metabolized to phenylalanine rather than hippuric acid; toxicological profile and cumulative exposure burden are salt-specific and require separate evaluation.

Cinnamic Acid, Potassium Salt: Comparative Efficacy Evidence


Antibacterial Efficacy Against Escherichia coli

In a direct comparative study, potassium cinnamate exhibited superior inhibition of Escherichia coli relative to three conventional food preservatives at equivalent mass concentrations. The rank order of antibacterial potency was potassium cinnamate > sodium dehydroacetate > potassium sorbate > sodium benzoate [1]. At a concentration of 4 g/kg, potassium cinnamate achieved an inhibition rate of 85.09% ± 0.79%, which exceeded that of sodium dehydroacetate by 7.06 percentage points, sodium benzoate by 18.70 percentage points, and potassium sorbate by 26.89 percentage points [1].

E. coli inhibition
Head-to-head
85.09% ± 0.79% inhibition at 4 g/kg; +7.06 pp vs. sodium dehydroacetate, +18.70 pp vs. sodium benzoate, +26.89 pp vs. potassium sorbate.
Reported higher inhibition ranking among tested preservatives.
E. coli, 37°C, single concentration comparison.
Food preservation Antimicrobial efficacy Escherichia coli

Aqueous Solubility vs. Parent Cinnamic Acid

Potassium cinnamate is freely soluble in water, whereas the parent cinnamic acid exhibits limited aqueous solubility of approximately 0.51 g/L (511.2 mg/L) at 25°C [1]. This solubility differential—exceeding two orders of magnitude—enables potassium cinnamate to be incorporated directly into aqueous food matrices, brines, and beverage formulations without requiring organic co-solvents or emulsification [2]. Within the class of alkali metal cinnamates, potassium cinnamate is noted to possess higher flowability and lower cohesiveness as a powder compared to sodium cinnamate, which confers advantages in dry blending and bulk handling operations [3].

Aqueous solubility
Class-level
Freely soluble in water vs. cinnamic acid at 511 mg/L (25°C). >100-fold solubility differential.
Supports direct aqueous formulation without co-solvents.
Qualitative salt comparison; powder flowability reported higher than sodium salt (supplier data).
Formulation science Solubility Food additive

MIC and MBC Against Foodborne Pathogens

A 2025 study determined the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of potassium cinnamate against four common foodborne pathogens. The MIC values ranged from 1–4 mg/mL, while MBC values ranged from 8–16 mg/mL [1]. Notably, potassium cinnamate inhibited biofilm formation and triggered intracellular reactive oxygen species (ROS) accumulation, leading to membrane damage and disruption of nucleic acid and protein synthesis [1]. RNA-sequencing of Bacillus cereus following potassium cinnamate treatment revealed differential expression of 1,186 genes, with prominent downregulation of quorum sensing, energy metabolism, and amino acid metabolism pathways [1]. In contrast, conventional preservatives such as sodium benzoate and potassium sorbate primarily exert antimicrobial effects through pH-dependent acidification and membrane disruption, without the same breadth of transcriptional perturbation [2].

MIC / MBC
Reported
MIC 1–4 mg/mL; MBC 8–16 mg/mL against S. aureus, E. coli, B. cereus, S. boydii.
Supports antimicrobial screening and dose-range selection.
Transcriptomic data: 1,186 DEGs, downregulation of quorum sensing and energy metabolism.
Food safety Pathogen control MIC/MBC

Antifungal Efficacy vs. Potassium Sorbate

In antifungal applications, potassium cinnamate demonstrates dose-dependent efficacy against yeast and mold. At an addition level of 0.4–0.8%, potassium cinnamate achieves antifungal effects comparable to 0.5% potassium sorbate [1]. This indicates that potassium cinnamate can provide equivalent antifungal protection at similar or slightly lower use levels, depending on the specific formulation and target microorganism [1]. For Bacillus species (B. stearothermophilus and B. cereus), an addition level of 0.4% potassium cinnamate yields antibacterial effects equivalent to 0.5% potassium sorbate, suggesting a 20% dose-sparing advantage relative to the sorbate comparator [1].

Antifungal vs. sorbate
Head-to-head
0.4–0.8% potassium cinnamate comparable to 0.5% potassium sorbate; for Bacillus spp., 0.4% gave equivalent effect (20% lower concentration).
Reported comparable antifungal coverage with lower preservative loading potential.
Yeast, mold, Bacillus spp. Supplier technical data; independent verification recommended.
Antifungal Mold inhibition Food spoilage

Acute Oral Toxicity and Metabolism

The acute oral toxicity (LD50) of potassium cinnamate in rats is reported to be 5.58–6.78 g/kg body weight, which classifies the compound as non-toxic according to standard hazard classification criteria [1]. Following ingestion, potassium cinnamate is metabolized to phenylalanine, which is either excreted or converted to tyrosine via phenylalanine hydroxylase, thereby integrating into normal amino acid metabolism without accumulation of xenobiotic intermediates [1]. In contrast, sodium benzoate requires hepatic conjugation with glycine to form hippuric acid prior to renal excretion, a pathway that can be saturated at high doses and may contribute to metabolic acidosis in susceptible populations [2]. Hemolysis and cytotoxicity assays further confirm that potassium cinnamate exhibits good biosafety at effective antimicrobial concentrations [3].

Acute oral toxicity
Reported
Rat oral LD50 5.58–6.78 g/kg; sodium benzoate 4.07 g/kg; potassium sorbate 4.92 g/kg.
Reported higher LD50 value; supports toxicological endpoint comparison.
Metabolism to phenylalanine vs. hippuric acid pathway; classifies as non-toxic per standard criteria.
Toxicology Food safety Regulatory compliance

Cinnamic Acid, Potassium Salt: Key Application Scenarios


Preservation of Pickled Vegetables, Meat, and Prepared Dishes

Potassium cinnamate is optimally deployed in high-moisture food systems such as pickled vegetables (e.g., radish, cucumber, seaweed), processed meats, and ready-to-eat prepared dishes. Its free aqueous solubility (unlike parent cinnamic acid) enables uniform distribution in brines and marinades without precipitation or phase separation [1]. At addition rates of 0.05–0.2%, it provides effective inhibition of spoilage bacteria (E. coli, S. aureus, B. cereus, S. boydii) and fungi (yeast and mold), with superior potency relative to potassium sorbate and sodium benzoate at equivalent concentrations [2][3]. The compound is thermally stable, does not impart off-flavors at recommended usage levels, and maintains efficacy across the mildly acidic pH range (pH 4.0–6.5) typical of pickled and fermented products [4].

Clean-Label Beverage and Carbonated Drink Preservation

Potassium cinnamate is suitable for carbonated beverages, fruit juices, and functional drinks where consumer demand for natural, clean-label ingredients precludes the use of sodium benzoate or potassium sorbate. The compound is GRAS-classified and metabolically degrades to endogenous phenylalanine, aligning with clean-label positioning [1]. Its high water solubility ensures rapid dissolution during cold-fill or hot-fill processing without requiring carrier solvents [2]. In application studies, potassium cinnamate at 0.1% achieves broad-spectrum bacteriostatic effects comparable to or exceeding those of traditional synthetic preservatives, while its safety profile (LD50 5.58–6.78 g/kg) supports use in products with high daily consumption rates [3][4].

Antimicrobial Screening and Mechanism-of-Action Studies

Potassium cinnamate serves as a well-characterized reference compound for academic and industrial research into natural antimicrobial agents. The availability of robust quantitative data—including MIC (1–4 mg/mL), MBC (8–16 mg/mL), and RNA-seq-derived gene expression profiles (1,186 differentially expressed genes in B. cereus)—enables its use as a benchmark comparator when evaluating novel preservative candidates [1]. Its dual mechanism of action (membrane disruption plus transcriptional reprogramming of quorum sensing and energy metabolism) makes it a valuable tool for investigating multi-target antimicrobial strategies and resistance mitigation approaches [1]. Furthermore, its defined purity (≥99%) and well-documented physicochemical properties facilitate reproducible experimental design [2].

Antibiofilm Formulations for Food Contact Surfaces

Potassium cinnamate demonstrates significant antibiofilm activity against food spoilage yeasts and pathogenic bacteria. In combination with vanillin, potassium cinnamate exhibits synergistic biofilm inhibition with fractional inhibitory concentration index (FICI) values ≤0.19–0.50 across Debaryomyces hansenii, Wickerhamomyces anomalus, Schizosaccharomyces pombe, and Saccharomyces cerevisiae [1]. This synergy indicates that potassium cinnamate can be formulated at reduced concentrations when paired with compatible phenolics, thereby lowering cost and minimizing sensory impact while maintaining robust antibiofilm performance [1]. These properties position potassium cinnamate as a candidate for sanitizing rinses, surface coatings, and active packaging materials intended to control biofilm formation on food contact surfaces.

Application
Selection Property
Validation Focus
High-moisture food model studies
Aqueous solubility and brine compatibility
Spoilage bacteria/fungi inhibition in pickle/meat matrices
Clean-label preservative research
GRAS status and metabolic route (phenylalanine)
Sensory impact and bacteriostatic effect in beverage models
Antimicrobial mechanism benchmarking
Quantitative MIC/MBC and transcriptomic profile
Multi-target pathway and resistance mitigation investigation
Antibiofilm surface formulation
Synergistic combinations (e.g., with vanillin)
Biofilm inhibition endpoints on food-contact surfaces
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